molecular formula C20H21F3N8O3S B1662816 Defactinib CAS No. 1073154-85-4

Defactinib

Cat. No. B1662816
CAS RN: 1073154-85-4
M. Wt: 510.5 g/mol
InChI Key: FWLMVFUGMHIOAA-UHFFFAOYSA-N
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In Vivo

Defactinib has been studied in various animal models, including mice and rats, to evaluate its efficacy and safety in vivo. Studies have shown that this compound is effective in inhibiting tumor growth and metastasis in vivo. Additionally, it has been found to be well-tolerated with minimal side effects in animals.

In Vitro

Defactinib has also been studied in vitro, using cell-based assays and biochemical assays. These studies have demonstrated that this compound is able to inhibit FAK activity in a dose-dependent manner, and that it is able to inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanism of Action

Defactinib exerts its effects by inhibiting FAK, a protein involved in integrin-mediated signal transduction pathways. By blocking FAK activity, this compound disrupts several downstream signaling pathways, including RAS/MEK/ERK and PI3K/Akt. This inhibition leads to reduced tumor cell migration, proliferation, survival, and angiogenesis .

Biological Activity

Defactinib has been shown to inhibit the growth of a variety of cancer cell lines, including those of breast, prostate, and colon cancer. Additionally, it has been found to be effective in inhibiting the metastasis of cancer cells.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of FAK, which is involved in the regulation of cell adhesion, migration, and survival. Additionally, it has been shown to inhibit the activity of other proteins involved in cell proliferation and survival, such as Akt and ERK.

Advantages and Limitations for Lab Experiments

The main advantage of using defactinib for lab experiments is its ability to inhibit FAK activity in a dose-dependent manner. Additionally, it has been found to be effective in inhibiting the growth and metastasis of cancer cells. However, it should be noted that this compound is not suitable for use in all types of experiments, as it has been found to be toxic to some cell lines.

Future Directions

The future of defactinib research involves further studies in both in vitro and in vivo models, with a focus on understanding its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and schedule for its use in clinical trials. Additionally, future studies should focus on developing more effective and specific inhibitors of FAK, as well as exploring the potential for combination therapies involving this compound. Finally, further research should focus on understanding the pharmacokinetics and pharmacodynamics of this compound, as well as its potential toxicity and side effects.

Safety and Hazards

Defactinib is generally well-tolerated . The most common side effects include Grade 1/2 unconjugated hyperbilirubinemia, fatigue, decreased appetite, and diarrhea . In case of exposure, it is recommended to flush the skin or eyes with copious amounts of water and seek medical attention .

Biochemical Analysis

Biochemical Properties

Defactinib interacts with proteins such as focal adhesion kinase (FAK) and Pyk2 . By inhibiting these proteins, this compound can disrupt various biochemical reactions within the cell. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can block proteins in cancer cells that hide from the immune system .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with FAK and Pyk2 . By inhibiting these kinases, this compound can disrupt the signaling pathways that these molecules are involved in, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . For instance, this compound has been shown to elicit high response rates in heavily pretreated patients with recurrent low-grade serous ovarian cancer (LGSOC), regardless of the number of prior lines of therapy received .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, two new drugs that seem to work together have been shown to have promising treatment effects in tissue culture and animal models of glioblastoma .

Metabolic Pathways

This compound is involved in the regulation of cell division, which is activated quite a bit more in gliomas compared to normal tissues . It interacts with enzymes such as Raf and FAK/Pyk2 .

Transport and Distribution

It is known that this compound can be distributed throughout the body when administered orally .

Subcellular Localization

It is known that this compound can disrupt the interaction between FGFR1 and E-cadherin, leading to a dramatic redistribution of FGFR1 subcellular localization .

Preparation Methods

The synthesis of defactinib involves multiple steps, starting with the preparation of key intermediatesThe final step involves coupling these intermediates to form the complete this compound molecule . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Defactinib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Defactinib has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study FAK inhibition and its effects on cellular processes.

    Biology: Investigated for its role in modulating cell adhesion, migration, and survival.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .

    Industry: Utilized in the development of new cancer therapies and as a tool in drug discovery research.

Comparison with Similar Compounds

Defactinib is compared with other FAK inhibitors such as VS-4718 and TAE-226. While all these compounds target FAK, this compound is noted for its selectivity and potency. It has been shown to mediate resistance to multiple anticancer agents, making it a valuable addition to combination therapies . Other similar compounds include avutometinib, which targets the RAF/MEK pathway and is often used in combination with this compound for enhanced therapeutic effects .

Conclusion

This compound is a promising compound with significant potential in cancer therapy. Its ability to inhibit FAK and disrupt critical signaling pathways makes it a valuable tool in both research and clinical settings. Ongoing studies continue to explore its full potential and applications in various fields.

properties

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLMVFUGMHIOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025937
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073154-85-4
Record name Defactinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Defactinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFACTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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